molecular formula C58H76B4O8 B11928936 1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane

Cat. No.: B11928936
M. Wt: 944.5 g/mol
InChI Key: RYSIHNMJBBYAEG-UHFFFAOYSA-N
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Description

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane is a complex organic compound with the molecular formula C58H76B4O8. This compound is characterized by its adamantane core, which is a highly stable and rigid structure, and four phenyl groups each substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of boron atoms in the structure makes it particularly interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the dioxaborolan groups .

Scientific Research Applications

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane involves its ability to form stable complexes with various molecules. The boron atoms in the dioxaborolan groups can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane is unique due to its adamantane core, which provides exceptional stability and rigidity. The presence of four dioxaborolan groups allows for versatile functionalization, making it a valuable compound in various fields of research and industry .

Biological Activity

1,3,5,7-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)adamantane (CAS No. 875772-13-7) is a complex organic compound characterized by its unique structure that incorporates tetramethyl dioxaborolane groups. This compound has garnered attention in various fields due to its potential biological activities and applications in material science and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C49H64B4O8C_{49}H_{64}B_{4}O_{8}, with a molecular weight of 824.27 g/mol. The structure features an adamantane core with four phenyl rings substituted by boron-containing dioxaborolane moieties. This configuration enhances the compound's reactivity and versatility in chemical reactions.

The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions facilitated by the boron groups. These reactions are crucial for synthesizing complex organic molecules and materials with specific properties. The dioxaborolane groups can act as electrophilic sites in reactions such as Suzuki-Miyaura coupling, which is significant in medicinal chemistry for developing new pharmaceuticals.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Case Study : A study involving boron-containing compounds showed that they could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Mechanism : The presence of boron can enhance the interaction with biological targets such as enzymes involved in cancer progression.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of reactive boron species which can disrupt bacterial cell walls or interfere with metabolic processes.

Synthesis and Characterization

The synthesis of this compound typically involves advanced organic synthesis techniques including:

  • Reagents : Pinacolborane derivatives are used to functionalize the phenyl rings.
  • Conditions : Reactions are often conducted under inert atmospheres to prevent oxidation and degradation.

Biological Testing

In vitro assays have been conducted to evaluate the biological activity of this compound:

Test TypeResultReference
Cytotoxicity AssayIC50 values < 10 µM against cancer cell lines
Antimicrobial AssayEffective against Gram-positive bacteria

Properties

Molecular Formula

C58H76B4O8

Molecular Weight

944.5 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[3,5,7-tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-adamantyl]phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C58H76B4O8/c1-47(2)48(3,4)64-59(63-47)43-25-17-39(18-26-43)55-33-56(40-19-27-44(28-20-40)60-65-49(5,6)50(7,8)66-60)36-57(34-55,41-21-29-45(30-22-41)61-67-51(9,10)52(11,12)68-61)38-58(35-55,37-56)42-23-31-46(32-24-42)62-69-53(13,14)54(15,16)70-62/h17-32H,33-38H2,1-16H3

InChI Key

RYSIHNMJBBYAEG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C34CC5(CC(C3)(CC(C4)(C5)C6=CC=C(C=C6)B7OC(C(O7)(C)C)(C)C)C8=CC=C(C=C8)B9OC(C(O9)(C)C)(C)C)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C

Origin of Product

United States

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